2-Aminopirimidina-5-sulfonamida

Descripción general

Descripción

2-Aminopyrimidine-5-sulfonamide is a compound that has been mentioned in the context of microbial transformation . It is a major biotransformation product under certain nutrient conditions .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves preparing the derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, has been studied . These compounds are known for their simple design, which can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives have been explored in various studies . These compounds have been tested for their in vitro activities against various organisms, and their cytotoxic properties have been determined .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives have been studied . These compounds are known for their low molecular weight and perfectly functionalized moiety .Aplicaciones Científicas De Investigación

Actividad antitripano somática

Los derivados de 2-aminopirimidina han mostrado una actividad antitripano somática significativa . Se han probado sus actividades in vitro contra Trypanosoma brucei rhodesiense, un organismo causante de la enfermedad del sueño . Algunos de los compuestos exhibieron una actividad antitripano somática bastante buena .

Actividad antiplasmodial

Estos compuestos también han demostrado una excelente actividad antiplasmodial . Se han probado contra Plasmodium falciparum NF54, un organismo causante de la malaria . Se analiza la influencia de las modificaciones estructurales en estas actividades .

Síntesis de biomoléculas

Los derivados de 2-aminopirimidina son intermediarios clave en la síntesis química de biomoléculas . Se han utilizado en la formación del sistema heterocíclico de 2-aminopirimidina, que es uno de los importantes farmacóforos responsables de las propiedades biológicas de sus derivados .

Desarrollo de medicamentos

Estos compuestos se han utilizado en la síntesis de productos farmacéuticos modernos . El anillo de pirimidina es una parte estructural clave de sustancias que sustentan la vida, como vitaminas, coenzimas y ácido úrico, así como de medicamentos, como Veronal, Sulfadiazina, Fluorouracilo, Glivec y Rosuvastatina

Direcciones Futuras

The future directions for research on 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, involve the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . The influence of the structural modifications on these activities is a topic of ongoing discussion .

Mecanismo De Acción

Target of Action

2-Aminopyrimidine-5-sulfonamide is a derivative of 2-aminopyrimidine, which has been reported to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

The major mechanism of action involves the upregulation of p-53 expression and downregulation of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in the destruction of cancer cells .

Biochemical Pathways

It is known that the degradation of sulfonamides, including 2-aminopyrimidine-5-sulfonamide, involves enzymatic reactions encoded bysad genes . The accumulation of 2-aminopyrimidine is observed during this degradation process .

Result of Action

The molecular and cellular effects of 2-Aminopyrimidine-5-sulfonamide’s action are primarily its antitrypanosomal and antiplasmodial activities . Some of the compounds exhibit quite good antitrypanosomal activity, while others show excellent antiplasmodial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminopyrimidine-5-sulfonamide. For instance, the degradation performance of sulfonamides is largely associated with the number of sadA gene copies and also relies on its genotype . Moreover, the background nutrient conditions can influence the biotransformation rates of sulfonamides .

Análisis Bioquímico

Biochemical Properties

2-Aminopyrimidine-5-sulfonamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various chemical transformations, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .

Cellular Effects

The effects of 2-Aminopyrimidine-5-sulfonamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of 2-aminopyrimidine have exhibited antitrypanosomal and antiplasmodial activities, indicating their potential effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-Aminopyrimidine-5-sulfonamide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative of 2-aminopyrimidine and the biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyrimidine-5-sulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Aminopyrimidine-5-sulfonamide can vary with different dosages in animal models . While specific data on 2-Aminopyrimidine-5-sulfonamide is limited, studies on related 2-aminopyrimidine derivatives have shown that they can exhibit different effects at different doses .

Metabolic Pathways

2-Aminopyrimidine-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can depend on the biological context and the specific derivative of 2-aminopyrimidine.

Transport and Distribution

The transport and distribution of 2-Aminopyrimidine-5-sulfonamide within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of 2-Aminopyrimidine-5-sulfonamide can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of 2-Aminopyrimidine-5-sulfonamide are currently limited.

Propiedades

IUPAC Name |

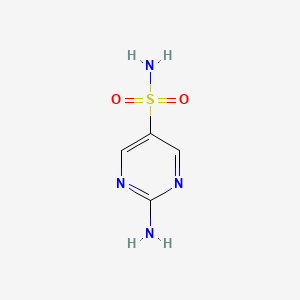

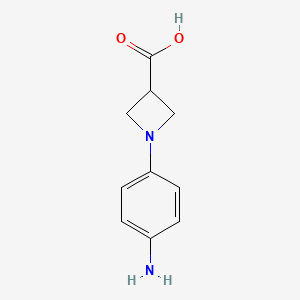

2-aminopyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRARHQVEYBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697706 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-23-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)